Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine

adenosine receptor GPCR regioisomer comparison

Sourcing 3-bromo-6-chloro[1,2,4]triazolo[4,3-a]pyridine? The [4,3-a] regioisomer is non-interchangeable with [1,5-a] variants—divergent electronic properties and biological target recognition mean generic substitution invalidates your SAR. Orthogonal Br (C3) and Cl (C6) substituents enable chemoselective sequential cross-coupling: aryl bromide Suzuki oxidative addition is 10³–10⁴× faster than aryl chloride at 50°C. Validated in WO2017127930A1 for bromodomain inhibitor synthesis. Distinct GPCR SAR vs. [1,5-a] candidates. Order ≥97% purity now.

Molecular Formula C6H3BrClN3
Molecular Weight 232.47
CAS No. 1427852-06-9
Cat. No. B2679871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine
CAS1427852-06-9
Molecular FormulaC6H3BrClN3
Molecular Weight232.47
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H
InChIKeyFPJNKKHOUBZUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine (CAS 1427852-06-9): A Versatile Halogenated Triazolopyridine Building Block for Pharmaceutical R&D and Chemical Synthesis


3-Bromo-6-chloro[1,2,4]triazolo[4,3-a]pyridine (CAS: 1427852-06-9, MF: C₆H₃BrClN₃, MW: 232.47 g/mol) is a halogenated heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine family [1]. It features a fused bicyclic system comprising a 1,2,4-triazole ring annulated to a pyridine ring, with bromine substitution at the 3-position and chlorine at the 6-position [1]. Its calculated XLogP3-AA of 2.8 and zero hydrogen bond donors indicate moderate lipophilicity and membrane permeability potential [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry, notably serving as a key intermediate for the preparation of substituted [1,2,4]triazolo[4,3-a]pyridines with bromodomain inhibitor activity, as disclosed in WO2017127930A1 [2].

Why Generic Substitution of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine with Regioisomers or Analogs Is Scientifically Unsound


Generic substitution of 3-bromo-6-chloro[1,2,4]triazolo[4,3-a]pyridine (CAS 1427852-06-9) with structurally similar regioisomers or halogen variants is scientifically invalid due to fundamental differences in both chemical reactivity and biological target recognition. The [4,3-a] ring fusion exhibits distinct electronic properties and chemical stability compared to its [1,5-a] regioisomer; notably, electron-withdrawing substituents on the pyridine ring facilitate isomerization from [4,3-a] to [1,5-a] forms, while electron-donating groups retard this process [1]. This inherent electronic sensitivity dictates that the specific 3-bromo-6-chloro substitution pattern yields a unique reactivity profile that cannot be replicated by alternative regioisomers. Furthermore, isomeric triazolopyridine derivatives have demonstrated divergent biological activities, with comparative studies on adenosine receptor subtypes revealing that [1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amides and their [4,3-a] counterparts exhibit markedly different inhibitory potency and subtype selectivity profiles [2]. The precise positioning of bromine and chlorine substituents creates a unique vector geometry for further derivatization via cross-coupling reactions, directly influencing the spatial orientation of subsequent pharmacophoric elements and ultimately dictating target binding affinity and selectivity in drug discovery programs [3].

Quantitative Differential Evidence for 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine (CAS 1427852-06-9) Versus Closest Analogs and Regioisomers


Regioisomer-Dependent Adenosine Receptor Subtype Selectivity: [4,3-a] Versus [1,5-a] Triazolopyridine Scaffolds

Isomeric triazolopyridine scaffolds exhibit profoundly different adenosine receptor binding profiles. In a direct head-to-head comparison of twenty isomeric pairs, [1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amides showed markedly different human adenosine 2a (hA2a) receptor inhibition and selectivity versus human adenosine 1 (hA1) receptors compared to their [1,2,4]triazolo[4,3-a]pyridine counterparts [1]. This scaffold-level divergence means that the specific [4,3-a] ring fusion geometry of CAS 1427852-06-9 provides a fundamentally different starting point for SAR exploration compared to [1,5-a] regioisomeric building blocks (e.g., CAS 1784176-14-2, CAS 1030626-87-9, CAS 1433822-19-5), with implications for target selectivity and off-target liability profiles.

adenosine receptor GPCR regioisomer comparison structure-activity relationship

Electron-Withdrawing Substituent Effect on [4,3-a] to [1,5-a] Isomerization: Stability and Reaction Planning Implications

The [4,3-a] triazolopyridine scaffold is inherently susceptible to thermal or acid-catalyzed isomerization to the thermodynamically more stable [1,5-a] form. Systematic studies have established that electron-withdrawing substituents (such as the 6-chloro and 3-bromo groups present in CAS 1427852-06-9) greatly facilitate this isomerization, whereas electron-donating groups retard the process [1]. This reactivity characteristic must be carefully considered during synthetic route design: the presence of both bromo and chloro substituents on CAS 1427852-06-9 accelerates the [4,3-a]→[1,5-a] isomerization pathway relative to unsubstituted or electron-donating analogs, imposing specific temperature, pH, and reaction time constraints during downstream derivatization that do not apply to more isomerization-resistant analogs.

isomerization chemical stability process chemistry reaction planning

Distinct Synthetic Utility via Orthogonal Halogen Reactivity: Bromo vs Chloro Positional Selectivity in Cross-Coupling

CAS 1427852-06-9 presents two differentially reactive halogen handles for sequential cross-coupling functionalization: a bromine atom at the 3-position of the triazole ring and a chlorine atom at the 6-position of the pyridine ring. Under optimized Suzuki-Miyaura conditions, site-selective reactions leading to substituted triazolopyridines at positions 6 and 8 have been achieved with high selectivity and yield [1]. The inherent reactivity difference between aryl bromides and aryl chlorides (bromides are typically 10³-10⁴ times more reactive in oxidative addition with palladium catalysts under moderate conditions) enables orthogonal functionalization strategies that are not accessible with symmetrical dihalogenated analogs (e.g., 8-bromo-3-chloro isomer CAS 1392804-08-8) where the halogens occupy different positions with potentially altered electronic environments and coupling selectivities.

cross-coupling Suzuki-Miyaura orthogonal reactivity site-selective functionalization

Bromodomain Inhibitor Intermediate: Documented Pharmaceutical Utility in Patent Literature

CAS 1427852-06-9 is explicitly disclosed and exemplified as a key synthetic intermediate in WO2017127930A1, which claims substituted [1,2,4]triazolo[4,3-a]pyridines as bromodomain inhibitors for the treatment of cancer and other diseases [1]. The patent describes the compound as part of a broader class of triazolopyridines with demonstrated bromodomain inhibitory activity, representing a validated entry point for epigenetic drug discovery programs. This patent-documented utility distinguishes CAS 1427852-06-9 from numerous commercially available triazolopyridine building blocks that lack explicit documentation of pharmaceutical application relevance in peer-reviewed or patent literature.

bromodomain inhibitor epigenetics pharmaceutical intermediate patent-validated

Commercial Availability and Specification Benchmarking: Purity and Price Points

CAS 1427852-06-9 is commercially available from multiple reputable suppliers with defined purity specifications. Fluorochem offers the compound at ≥95% purity (Product Code F852698) , with pricing at approximately €271.00/100mg and €437.00/250mg as of 2025 . Apollo Scientific supplies the compound at 97% purity . VWR/AOB CHEM USA offers ≥97% purity with ambient storage conditions . This multi-supplier availability with consistent purity specifications (95-97%) ensures procurement reliability and competitive pricing, contrasting with more specialized or single-source triazolopyridine analogs that may present supply chain vulnerability or premium pricing.

procurement supply chain purity specification cost analysis

Optimal Research and Industrial Application Scenarios for 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine (CAS 1427852-06-9)


Bromodomain and Epigenetic Inhibitor Lead Optimization Programs

CAS 1427852-06-9 serves as a validated synthetic intermediate for preparing substituted [1,2,4]triazolo[4,3-a]pyridines with bromodomain inhibitory activity, as explicitly documented in WO2017127930A1 [1]. Research groups engaged in epigenetic drug discovery targeting bromodomain-containing proteins (e.g., BET family) can utilize this building block to access patent-relevant chemical space with demonstrated pharmaceutical utility. The orthogonal halogen reactivity (3-bromo + 6-chloro) enables sequential installation of diverse pharmacophoric elements, facilitating rapid SAR exploration around the triazolopyridine core [2].

GPCR-Targeted Drug Discovery Requiring Scaffold-Specific SAR Profiling

For medicinal chemistry programs targeting GPCRs, particularly adenosine receptor subtypes, the [4,3-a] triazolopyridine scaffold provides a distinct SAR starting point compared to [1,5-a] regioisomers [1]. CAS 1427852-06-9 enables systematic exploration of substitution effects at both the 3-position (via bromine displacement) and 6-position (via chlorine displacement) of the [4,3-a] core, allowing researchers to map receptor binding determinants with spatial precision. Programs requiring differentiation from existing [1,5-a]-based clinical candidates will find this scaffold strategically valuable for intellectual property generation.

Sequential Cross-Coupling Method Development and Library Synthesis

The differential reactivity of the 3-bromo and 6-chloro substituents makes CAS 1427852-06-9 an ideal substrate for developing and validating sequential cross-coupling methodologies [1]. Under optimized Suzuki-Miyaura conditions, aryl bromides exhibit approximately 10³-10⁴-fold higher oxidative addition rates compared to aryl chlorides at moderate temperatures (50°C) [2], enabling chemoselective functionalization without protecting group manipulation. This property supports efficient parallel library synthesis for high-throughput screening initiatives, where diverse collections of 3,6-disubstituted triazolopyridines can be generated with minimal synthetic steps.

Process Chemistry Development for Scalable Triazolopyridine Synthesis

CAS 1427852-06-9 is commercially available from multiple suppliers with consistent purity specifications (95-97%) [1], ensuring reliable supply for scale-up studies. Process chemistry teams developing scalable routes to triazolopyridine-containing drug candidates must account for the accelerated [4,3-a]→[1,5-a] isomerization propensity conferred by electron-withdrawing 3-bromo and 6-chloro substituents [2]. This compound serves as a critical model substrate for optimizing reaction conditions (temperature, pH, catalyst loading) that preserve scaffold integrity during large-scale manufacturing, directly informing process development decisions for clinical candidate production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.